H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH

GPCR pharmacology UT receptor calcium signaling

UFP-803 delivers cleaner UT receptor antagonist pharmacology than Urantide due to Dab8 substitution, reducing residual agonism from α=0.80 to α=0.21 at 37°C. At 22°C, UFP-803 achieves completely silent antagonism (α=0). Validated in vivo at 10 nmol/kg i.v. in mouse cardiovascular models. Ideal for FLIPR-based HTS, calcium assays, and GPCR signaling studies.

Molecular Formula C50H64N10O12S2
Molecular Weight 1061.2 g/mol
Cat. No. B12353466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH
Molecular FormulaC50H64N10O12S2
Molecular Weight1061.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C
InChIInChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34?,35-,36-,37+,38-,40-,41?/m0/s1
InChIKeyLRELVPJTCGYTSS-AAEZYUNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH (UFP-803): Peptide UT Receptor Ligand for Urotensin-II System Pharmacology


H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH, also known as UFP-803, is a synthetic cyclic octapeptide ligand targeting the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in cardiovascular regulation [1]. The compound is a derivative of urotensin-II(4–11) incorporating key structural modifications including Pen at position 5 (disulfide-bridged to Cys at position 7), D-Trp at position 7, and Dab at position 8, which together confer antagonist pharmacology distinct from both the endogenous agonist urotensin-II and related UT receptor ligands [2]. UFP-803 serves as a pharmacological tool compound for investigating the UT receptor system in physiology and pathology, with applications spanning cardiovascular research and GPCR signaling studies . The compound is supplied as a white lyophilized solid with a molecular formula of C50H64N10O12S2 and a molecular weight of 1061.2 g/mol (CAS: 879497-82-2) .

Why UFP-803 (H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH) Cannot Be Interchanged with Other UT Receptor Ligands


Generic substitution among UT receptor ligands is not feasible due to the divergent pharmacological profiles conferred by specific sequence modifications. While Urantide ([Pen5,DTrp7,Orn8]urotensin-II(4-11)) shares the Pen5 and DTrp7 modifications with UFP-803, its Orn8 substitution yields a compound with substantial residual agonist activity (α=0.80 at 37°C) that confounds interpretation of antagonist pharmacology in calcium mobilization assays [1]. Conversely, UFP-803's Dab8 substitution produces markedly reduced residual agonist activity (α=0.21 at 37°C), enabling cleaner antagonist signal attribution in experimental systems [2]. Other UT receptor ligands such as Urocontrin ([Orn5]urotensin-II(4–11)) and [Orn8]U-II exhibit partial agonist profiles entirely distinct from UFP-803's predominantly silent antagonist behavior [3]. These pharmacological differences translate directly to experimental reproducibility and data interpretability, making compound selection a critical determinant of study outcomes in UT receptor pharmacology.

Quantitative Evidence: Differentiating H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH (UFP-803) from Comparator UT Receptor Ligands


UFP-803 vs. Urantide: Reduced Residual Agonist Activity in Calcium Mobilization Assays at Physiological Temperature

In a cuvette-based calcium mobilization assay using CHO(hUT) cells at 37°C, UFP-803 exhibited significantly lower intrinsic agonist activity (α = 0.21) compared with Urantide (α = 0.80), where α represents efficacy relative to the endogenous agonist urotensin-II (U-II) [1]. This difference in residual agonism directly impacts the interpretability of antagonist pharmacology in temperature-sensitive experimental conditions [1].

GPCR pharmacology UT receptor calcium signaling antagonist characterization

UFP-803 vs. Urantide: Comparative Antagonist Potency in Rat Aorta Functional Bioassay

In the rat isolated aorta bioassay, UFP-803 acted as a competitive antagonist with a pA2 value of 7.46, producing concentration-dependent rightward displacement of U-II-induced contractile responses without intrinsic contractile activity [1]. Urantide demonstrated higher antagonist potency in the same assay system, with a pA2 value of 8.24 [2]. UFP-803 is therefore approximately 6-fold less potent than Urantide as an antagonist in this vascular tissue preparation [1][2].

vascular pharmacology functional antagonism UT receptor tissue bioassay

Temperature-Dependent Suppression of Residual Agonism: UFP-803 Becomes Completely Silent at Reduced Temperature

When assay temperature was reduced from 37°C to 22°C (room temperature), UFP-803 exhibited zero detectable agonist activity (α = 0), behaving as a completely silent antagonist. Under identical conditions, Urantide retained measurable residual agonist activity (α = 0.11) [1]. This temperature-dependent pharmacology provides experimental flexibility: researchers can obtain pure silent antagonism with UFP-803 by conducting assays at room temperature, whereas Urantide cannot be rendered completely silent under any tested temperature condition [1].

GPCR assay optimization temperature dependence UT receptor pharmacology silent antagonism

UFP-803: In Vivo Antagonist Activity with No Detectable Agonist Effects

In an in vivo mouse model, UFP-803 (10 nmol kg−1) effectively antagonized U-II-induced plasma extravasation across multiple vascular beds while exhibiting no intrinsic agonist activity when administered alone [1]. The compound prevented U-II (1 nmol kg−1)-elicited increases in plasma extravasation without independently affecting basal vascular permeability [1]. This in vivo silent antagonist profile aligns with UFP-803's in vitro pharmacological fingerprint, distinguishing it from UT receptor ligands such as Urocontrin and [Orn8]U-II, which demonstrate measurable agonist activity in comparable in vivo cardiovascular models [1].

in vivo pharmacology plasma extravasation UT receptor antagonist mouse model

UFP-803 Antagonist Behavior: Mode Shifts Between Competitive and Non-Competitive Antagonism Depending on Assay Conditions

UFP-803 exhibits assay-dependent antagonist behavior: it acts as a competitive antagonist in the rat isolated aorta bioassay (Schild plot analysis confirms surmountable antagonism with pA2=7.46) but displays non-competitive antagonism characteristics in FLIPR calcium mobilization assays performed on HEK293(hUT) and HEK293(rUT) cells, where it reduces the maximal agonist response (Emax) of U-II [1]. In contrast, Urantide maintains competitive antagonist behavior across both assay formats under equivalent conditions [2]. This context-dependent pharmacology likely reflects UFP-803's unique Dab8 substitution, which may influence receptor binding kinetics and/or receptor-effector coupling efficiency in recombinant versus native systems [1].

GPCR antagonist pharmacology competitive antagonism non-competitive antagonism UT receptor

Optimal Research Applications for H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH (UFP-803) Based on Validated Pharmacological Evidence


UT Receptor Antagonist Studies Requiring Minimal Residual Agonist Interference

UFP-803 is the optimal UT receptor ligand for experiments where confounding partial agonism must be minimized. Its low intrinsic activity (α=0.21 at 37°C; α=0 at 22°C) compared with Urantide (α=0.80 at 37°C; α=0.11 at 22°C) [1] enables cleaner interpretation of antagonist pharmacology in both in vitro and in vivo settings. Applications include: (i) calcium mobilization assays where Urantide's high residual agonism obscures antagonist signal attribution; (ii) receptor occupancy studies requiring pure antagonist behavior; (iii) experiments investigating constitutive UT receptor activity; and (iv) studies in cardiovascular models where compound-intrinsic agonism would confound physiological measurements [1][2].

Temperature-Controlled Experimental Designs for Achieving Silent Antagonism

UFP-803's temperature-dependent pharmacology uniquely enables researchers to achieve completely silent antagonism by conducting experiments at room temperature (22°C), where the compound exhibits zero detectable agonist activity (α=0) [1]. This property is not available with Urantide, which retains measurable residual agonism (α=0.11) under identical conditions [1]. Optimal applications include: (i) FLIPR-based high-throughput screening assays typically performed at room temperature; (ii) studies requiring definitive discrimination between antagonist pharmacology and trace partial agonism; (iii) experiments validating ligand bias or functional selectivity at the UT receptor; and (iv) structural biology studies where conformational stabilization by a silent antagonist is preferred [1].

In Vivo Cardiovascular Pharmacology Studies of the UT Receptor System

UFP-803 is validated for in vivo studies of UT receptor function in cardiovascular models. At 10 nmol kg−1 i.v., UFP-803 effectively antagonizes U-II-induced plasma extravasation in mice across multiple vascular beds while producing no detectable intrinsic agonist effects [1]. This in vivo silent antagonist profile makes UFP-803 suitable for: (i) investigating the role of endogenous urotensin-II in blood pressure regulation and vascular permeability; (ii) evaluating UT receptor contributions to cardiovascular pathophysiology (e.g., hypertension, atherosclerosis, heart failure); (iii) proof-of-concept studies for UT receptor-targeted therapeutic strategies; and (iv) pharmacokinetic/pharmacodynamic studies of peptide UT receptor ligands [1].

GPCR Signaling Studies Investigating Antagonist Mode Switching and Receptor-Effector Coupling

UFP-803's unique assay-dependent antagonist behavior—competitive in rat aorta functional assays but non-competitive in FLIPR calcium mobilization assays [1]—makes it a valuable tool for investigating GPCR signaling mechanisms. Researchers can leverage this property for: (i) structure-activity relationship (SAR) studies examining how Dab8 substitution influences receptor binding kinetics and mode of antagonism; (ii) studies of receptor-effector coupling efficiency in recombinant versus native systems; (iii) investigations of ligand-biased signaling at the UT receptor; and (iv) comparative pharmacology studies with Urantide to dissect the structural determinants of competitive versus non-competitive antagonism at GPCRs [1].

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